1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea
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Overview
Description
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a propylurea moiety. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea typically involves the reaction of 5-chloro-1,2-benzothiazol-3-amine with propyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea
Comparison: Compared to its analogs, 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea may exhibit unique properties due to the presence of the propyl group. This can influence its solubility, reactivity, and biological activity. For instance, the propyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the benzothiazole ring can affect its binding affinity to various molecular targets, leading to differences in biological activity.
Properties
CAS No. |
105734-62-1 |
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Molecular Formula |
C11H12ClN3OS |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-propylurea |
InChI |
InChI=1S/C11H12ClN3OS/c1-2-5-13-11(16)14-10-8-6-7(12)3-4-9(8)17-15-10/h3-4,6H,2,5H2,1H3,(H2,13,14,15,16) |
InChI Key |
FTBQYJKPXUSVCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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